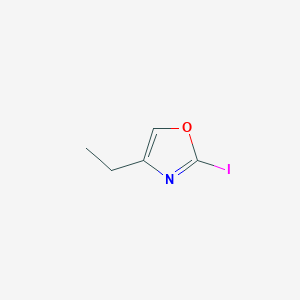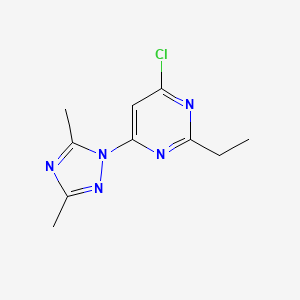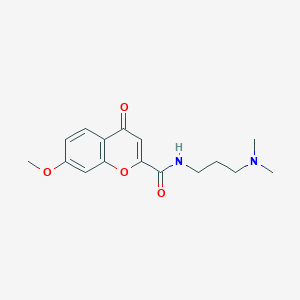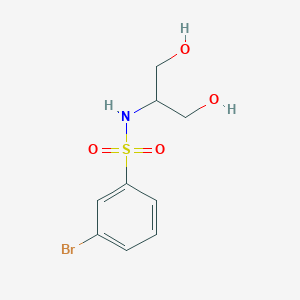![molecular formula C17H13N3 B13887464 5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B13887464.png)
5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline is a heterocyclic compound that features a unique structure combining pyrrolo[2,3-b]pyridine and isoquinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the isoquinoline moiety. Key steps may include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as substituted pyridines and pyrroles.
Introduction of the Isoquinoline Moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, to attach the isoquinoline ring to the pyrrolo[2,3-b]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Research focuses on its potential therapeutic effects, such as anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials, including polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain kinases or bind to DNA, affecting cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- **5-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline is unique due to its specific structural combination of pyrrolo[2,3-b]pyridine and isoquinoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H13N3 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline |
InChI |
InChI=1S/C17H13N3/c1-11-5-6-15-16(10-19-17(15)20-11)14-4-2-3-12-9-18-8-7-13(12)14/h2-10H,1H3,(H,19,20) |
Clave InChI |
NKJTVNFGNJNQNT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=C1)C(=CN2)C3=CC=CC4=C3C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


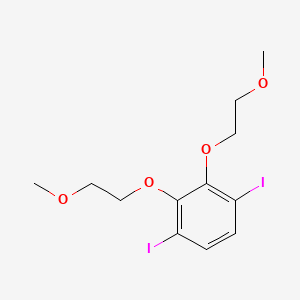
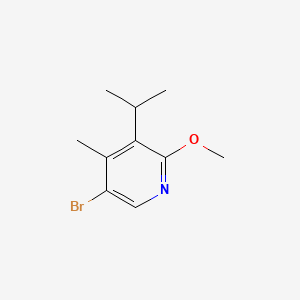



![Methyl 8-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13887422.png)
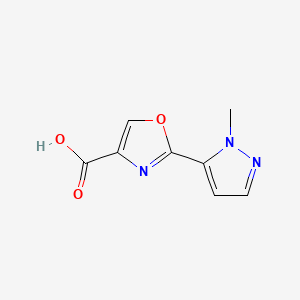
![[(2S)-1-benzyl-2-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13887434.png)
![4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13887440.png)
